2-(6-Bromopyrazin-2-yl)acetic acid
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Overview
Description
2-(6-Bromopyrazin-2-yl)acetic acid is an organic compound with the molecular formula C7H6BrN2O2 It is a derivative of pyrazine, substituted with a bromine atom at the 6-position and an acetic acid group at the 2-position
Preparation Methods
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.
Chemical Reactions Analysis
2-(6-Bromopyrazin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
2-(6-Bromopyrazin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyrazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetic acid group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of metabolic processes.
Comparison with Similar Compounds
2-(6-Bromopyrazin-2-yl)acetic acid can be compared with other similar compounds, such as:
2-(6-Bromopyridin-2-yl)acetic acid: This compound has a pyridine ring instead of a pyrazine ring, which may result in different chemical reactivity and biological activity.
2-(5-Bromopyrazin-2-yl)acetic acid: This isomer has the bromine atom at the 5-position instead of the 6-position, which can affect its chemical properties and applications.
Properties
Molecular Formula |
C6H5BrN2O2 |
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Molecular Weight |
217.02 g/mol |
IUPAC Name |
2-(6-bromopyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-3-8-2-4(9-5)1-6(10)11/h2-3H,1H2,(H,10,11) |
InChI Key |
KAPDCDFGASFPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Br)CC(=O)O |
Origin of Product |
United States |
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